Home > Products > Screening Compounds P33993 > Haloperidol Nonanoate-d17
Haloperidol Nonanoate-d17 -

Haloperidol Nonanoate-d17

Catalog Number: EVT-1499708
CAS Number:
Molecular Formula: C₃₆H₂₆D₁₇ClFNO₃
Molecular Weight: 609.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Haloperidol Nonanoate-d17 is a derivative of haloperidol, a first-generation typical antipsychotic medication primarily used to treat schizophrenia and acute psychosis. Haloperidol functions by blocking dopamine D2 receptors in the brain, which is crucial for its antipsychotic effects. The "Nonanoate" designation indicates that this compound is an ester of haloperidol with nonanoic acid, while the "d17" suffix suggests the presence of deuterium isotopes, which can be employed in tracing studies or enhancing pharmacokinetic profiles.

Source

Haloperidol was first synthesized in the 1950s and has since been widely utilized in clinical settings. The specific synthesis and characterization of Haloperidol Nonanoate-d17 may not be extensively documented in primary literature but can be inferred from established methods for synthesizing haloperidol derivatives.

Classification

Haloperidol Nonanoate-d17 belongs to the class of butyrophenone derivatives. It is characterized as a long-acting injectable formulation, which enhances its therapeutic profile by prolonging its duration of action compared to traditional haloperidol formulations.

Synthesis Analysis

Methods

The synthesis of Haloperidol Nonanoate-d17 involves the esterification of haloperidol with nonanoic acid. This process typically requires the following steps:

  1. Reagents: Haloperidol, nonanoic acid, and a catalyst (such as sulfuric acid or a coupling agent).
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the formation of the ester bond.
  3. Purification: Post-reaction, the product can be purified using techniques such as recrystallization or chromatography to isolate Haloperidol Nonanoate-d17 from unreacted starting materials.

Technical Details

The reaction can be represented as follows:

Haloperidol+Nonanoic AcidCatalystHaloperidol Nonanoate d17+Water\text{Haloperidol}+\text{Nonanoic Acid}\xrightarrow{\text{Catalyst}}\text{Haloperidol Nonanoate d17}+\text{Water}

The use of deuterated solvents during synthesis may help incorporate deuterium into the final product, enhancing its utility in pharmacokinetic studies.

Molecular Structure Analysis

Structure

Haloperidol Nonanoate-d17 features a butyrophenone core similar to haloperidol, modified by a nonanoic acid moiety. The molecular formula can be represented as C22H31D7ClFC_{22}H_{31}D_7ClF, indicating the presence of deuterium atoms in place of some hydrogen atoms.

Data

  • Molecular Weight: Approximately 396 g/mol.
  • Structural Formula: The structure typically includes a fluorinated phenyl ring, a piperidine ring, and a nonanoate side chain.
Chemical Reactions Analysis

Reactions

Haloperidol Nonanoate-d17 can undergo various chemical reactions typical for esters and butyrophenones:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, it can hydrolyze back to haloperidol and nonanoic acid.
  2. Transesterification: It may react with other alcohols to form different esters.
  3. Reduction: The ketone functional group may be reduced under specific conditions to yield secondary alcohols.

Technical Details

The stability of Haloperidol Nonanoate-d17 against hydrolysis can vary based on pH and temperature, which are crucial for determining its shelf-life and effectiveness in clinical applications.

Mechanism of Action

Process

Haloperidol Nonanoate-d17 exerts its pharmacological effects primarily through the blockade of dopamine D2 receptors in the central nervous system. This action leads to a decrease in dopaminergic activity, which is beneficial in managing symptoms of psychosis.

Data

  • Receptor Affinity: Studies indicate that haloperidol derivatives maintain high affinity for D2 receptors while also interacting with other neurotransmitter systems (e.g., serotonin receptors), contributing to their therapeutic effects.
  • Efficacy: Maximum effectiveness is observed when approximately 72% of D2 receptors are blocked.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

Haloperidol Nonanoate-d17 has several applications in scientific research:

  1. Pharmacokinetic Studies: Due to its deuterated nature, it serves as a valuable tool for tracing studies that assess drug metabolism and distribution.
  2. Therapeutic Use: As a long-acting formulation, it is used in clinical settings for patients requiring stable antipsychotic therapy without frequent dosing.
  3. Research on Antipsychotic Mechanisms: It aids in understanding receptor interactions and pharmacodynamics associated with antipsychotic drugs.
Chemical Characterization and Structural Analysis

Molecular Structure and Deuterium Isotope Effects

Haloperidol Nonanoate-d17 is a deuterated analog of haloperidol decanoate, where 17 hydrogen atoms in the nonanoate (C9) fatty acid chain are replaced with deuterium (²H or D). Its molecular formula is C₃₆D₁₇H₂₆ClFNO₃, with an accurate molecular weight of 609.288 g/mol [5]. The structure comprises two key components:

  • The haloperidol moiety: A butyrophenone derivative featuring a 4-(4-chlorophenyl)-4-hydroxypiperidine group linked to a 4-fluorobenzoyl chain (core formula: C₂₁H₂₃ClFNO₂).
  • The deuterated nonanoyl chain: A fully saturated 9-carbon fatty acid ester with deuterium at all positions except the carbonyl carbon, represented as D₁₇(CH₂)₈C(=O)- [5].

Deuterium isotope effects profoundly influence the compound's behavior:

  • Metabolic Stability: Deuterium-carbon bonds (C-D) exhibit higher bond dissociation energy (~1–5 kcal/mol) compared to C-H bonds, slowing hepatic oxidative metabolism (e.g., cytochrome P450-mediated dehydrogenation). This extends the in vivo half-life and reduces metabolic de-esterification rates [5].
  • Spectral Distinction: The mass shift (m/z +17) enables unambiguous tracking via LC-MS/MS in pharmacokinetic studies, avoiding endogenous interferences [5].

Table 1: Atomic Composition of Haloperidol Nonanoate-d17

ComponentChemical FormulaDeuterium Positions
Haloperidol CoreC₂₁H₂₃ClFNO₂None
Nonanoate ChainC₉D₁₇O₂All aliphatic positions (C1–C8, C9 methyl)
Full MoleculeC₃₆D₁₇H₂₆ClFNO₃17 positions in alkyl chain

Synthesis Pathways: Esterification and Deuterium Labeling

Synthesis occurs via a two-step strategy prioritizing deuterium incorporation prior to esterification:

  • Deuterated Nonanoic Acid Synthesis:
  • Catalytic deuteration of nonanoic acid using platinum oxide (PtO₂) in D₂O at elevated temperatures (80–100°C), achieving >99% D-incorporation at all 17 positions [5].
  • Alternative routes involve Grignard reactions with D₃C-MgBr and subsequent chain elongation with deuterated alkyl halides [5].
  • Esterification with Haloperidol:
  • The deuterated acid (D₁₇-nonanoic acid) undergoes Steglich esterification with haloperidol’s piperidinol hydroxyl group (-OH). This employs:
  • Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) [3] [5].
  • Reaction conditions: 0–5°C for 1 hour, then room temperature (20–25°C) for 24 hours under nitrogen atmosphere to prevent hydrolysis [3].

Critical Purification Steps:

  • Column Chromatography: Silica gel elution with ethyl acetate/hexane (1:3) to isolate the ester.
  • Crystallization: From acetone/n-hexane mixtures to achieve >95% chemical and isotopic purity (confirmed by HPLC-MS) [5] [9].

Physicochemical Properties: Solubility, Partition Coefficients, and Stability

Solubility Profile:

  • Organic Solvents: Freely soluble in chloroform, methanol, acetone, and benzene (solubility >50 mg/mL), mirroring undeuterated haloperidol esters [3] [10].
  • Aqueous Media: Negligible water solubility (<0.01 mg/mL) due to high hydrophobicity. Solubilized via micellar encapsulation (e.g., polysorbate 80) for in vitro studies [9] [10].

Partition Coefficients:

  • log P (octanol/water): Estimated at 7.9–8.2, slightly higher than non-deuterated haloperidol nonanoate (log P ~7.5) due to deuterium’s lipophilicity-enhancing effect [3] [10].
  • log D (pH 7.4): >6.0, indicating strong membrane affinity and suitability for depot formulations [9].

Table 2: Comparative Physicochemical Properties

PropertyHaloperidol Nonanoate-d17Non-Deuterated Equivalent
Molecular Weight609.288 g/mol592.4 g/mol
log P (octanol/water)7.9–8.27.4–7.6
Aqueous Solubility<0.01 mg/mL<0.01 mg/mL
Melting PointNot reported (amorphous)~150°C (haloperidol base)

Stability Profiling:

  • Hydrolytic Stability: Resists acid/base-catalyzed ester hydrolysis better than non-deuterated analogs. In 0.1M NaOH, deuterated ester showed ~20% slower degradation (t₁/₂ = 48 hrs vs. 40 hrs) due to kinetic isotope effects [9].
  • Oxidative Stability: No significant degradation under 3% H₂O₂ (72 hrs), confirmed by unchanged LC-MS peak area [9].
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at >200°C, similar to haloperidol base. Differential scanning calorimetry (DSC) reveals no polymorphic transitions below 150°C [9].
  • Photostability: Amber glass protection is essential; exposure to UV light (254 nm) causes <5% degradation over 48 hrs when shielded vs. >30% degradation in clear vials [9] [10].

Properties

Product Name

Haloperidol Nonanoate-d17

Molecular Formula

C₃₆H₂₆D₁₇ClFNO₃

Molecular Weight

609.29

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.